molecular formula C11H12O4 B14128589 2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde CAS No. 98015-08-8

2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde

Cat. No.: B14128589
CAS No.: 98015-08-8
M. Wt: 208.21 g/mol
InChI Key: QKENOONTIIQSAV-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dioxolane ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde typically involves the acetalization of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(1,3-Dioxolan-2-yl)-4-methoxybenzoic acid.

    Reduction: 2-(1,3-Dioxolan-2-yl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a protective group for aldehydes and ketones, preventing unwanted reactions during multi-step synthesis. The 1,3-dioxolane ring can be selectively removed under acidic conditions, revealing the original carbonyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the methoxybenzaldehyde moiety

Properties

CAS No.

98015-08-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-4-methoxybenzaldehyde

InChI

InChI=1S/C11H12O4/c1-13-9-3-2-8(7-12)10(6-9)11-14-4-5-15-11/h2-3,6-7,11H,4-5H2,1H3

InChI Key

QKENOONTIIQSAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2OCCO2

Origin of Product

United States

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